Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate typically involves the reaction of 4-chloro-2,6-difluorophenol with ethyl 2,2-difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Hydrolysis: 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to affect cellular processes by interfering with enzyme function or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-difluorophenol: A precursor in the synthesis of Ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate.
2,6-difluorophenoxyacetic acid: A structurally related compound with similar chemical properties.
Ethyl 2,2-difluoroacetate: Another ester with comparable reactivity.
Uniqueness
This compound is unique due to the combination of chlorine and fluorine substitutions on the phenoxy ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2,6-difluorophenoxy)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O3/c1-2-17-9(16)10(14,15)18-8-6(12)3-5(11)4-7(8)13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNXQWLXBWPJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=C(C=C(C=C1F)Cl)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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